3-Bromo-1-sec-butyl-1H-pyrazole
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Overview
Description
3-Bromo-1-sec-butyl-1H-pyrazole is a chemical compound that serves as a synthetic intermediate . It is used in the synthesis of Rynaxypyr, an insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator .
Synthesis Analysis
The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates. These intermediates are then oxidized using bromine to afford a variety of pyrazoles .Chemical Reactions Analysis
Pyrazoles undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Scientific Research Applications
Novel Synthesis Approaches
- An innovative and efficient route for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides was developed, presenting a more versatile approach than previous methods. This technique involves a selective Sandmeyer reaction and allows the preparation of pyrazole bromide in good yield M. Bobko et al., 2012.
Structural Analysis and Tautomerism
- The tautomerism of 4-bromo-1H-pyrazoles was examined through multinuclear magnetic resonance spectroscopy and X-ray crystallography. It was found that the 3-bromo tautomer predominates both in solid state and in solution. DFT calculations supported the preference for 3-bromo tautomers S. Trofimenko et al., 2007.
Molecular Interaction and Tautomerism
- The behavior of NH-pyrazoles with C-aryl and C-halogen substituents was discussed in relation to annular tautomerism. The study included NMR at low temperature and DFT calculations to analyze the tautomerism of these pyrazoles M. García et al., 2010.
Biological Activities and Applications
Antimicrobial Activities
- New (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant activity against various bacterial and fungal strains R. Pundeer et al., 2013.
Antiproliferative Agents
- Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives were synthesized and exhibited significant cytotoxic effects against breast cancer and leukemic cells, inducing cell death through apoptosis. This research underscores the potential of these compounds as antiproliferative agents H. Ananda et al., 2017.
Catalytic Activity in Organic Synthesis
- New polynuclear copper(I) pyrazolate complexes were synthesized and demonstrated catalytic activity in the cyclopropanation of olefins. This highlights the utility of such complexes in catalyzing important chemical transformations A. Maspero et al., 2003.
Safety and Hazards
The safety data sheet for a related compound, 4-Bromo-1-methyl-1H-pyrazole, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and their significance in various sectors of the chemical industry, including medicine and agriculture . Future research will likely continue to explore diverse methods for accessing the pyrazole moiety, utilizing transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
Properties
IUPAC Name |
3-bromo-1-butan-2-ylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLISBTWFOGIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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